molecular formula C14H13ClN2O2 B1644135 N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide CAS No. 926238-06-4

N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide

Cat. No. B1644135
CAS RN: 926238-06-4
M. Wt: 276.72 g/mol
InChI Key: JILFXNKUNILUKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process for preparing N-(3-amino-4-chlorophenyl) acylamides has been patented . This process involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent . Another study describes the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid .

Scientific Research Applications

Molecular Structure and Interactions

N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide's molecular structure has been examined in the context of intermolecular interactions. Studies have prepared compounds by acylation reactions and characterized them through NMR, X-ray diffraction, and DFT calculations. These investigations reveal insights into the compound's geometry, bond lengths, angles, and the influence of dimerization and crystal packing on its molecular structure (Karabulut et al., 2014).

Pharmaceutical Properties and Applications

Research has been conducted on the optimization of N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide derivatives for enhanced pharmaceutical properties. This includes the synthesis and characterization of potent inhibitors targeting bacterial cell division protein FtsZ, demonstrating the compound's potential in creating antibacterial agents with improved drug-like characteristics (Haydon et al., 2010).

Another aspect of its application involves the study of structure-affinity relationships, where modifications to the compound's structure were explored to understand its binding profile with dopamine D(4) and other receptors. These modifications help in identifying potential therapeutic applications and optimizing receptor affinity (Perrone et al., 2000).

Antioxidant Properties

A combined experimental and computational study on N-arylbenzamides, including derivatives of N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide, evaluated their antioxidant capacity. This research indicates that certain derivatives exhibit significant antioxidative properties, potentially making them lead compounds for further optimization in designing potent antioxidants (Perin et al., 2018).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-11-4-2-3-9(7-11)14(18)17-10-5-6-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILFXNKUNILUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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